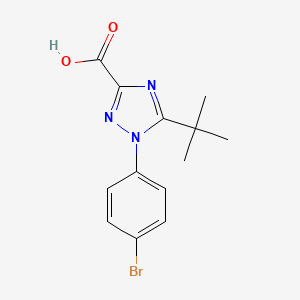

1-(4-Bromophenyl)-5-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid

Description

Structural Elucidation and Molecular Characterization of 1-(4-Bromophenyl)-5-tert-butyl-1H-1,2,4-Triazole-3-Carboxylic Acid

Crystallographic Analysis and Bonding Patterns

Single-crystal X-ray diffraction studies reveal that 1-(4-bromophenyl)-5-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid crystallizes in a triclinic crystal system with the P-1 space group , analogous to structurally related triazole derivatives. The unit cell parameters include:

| Parameter | Value |

|---|---|

| a | 5.93 Å |

| b | 10.97 Å |

| c | 14.80 Å |

| α, β, γ | 100.5°, 98.6°, 103.8° |

| Volume | 900.07 ų |

The triazole ring adopts a planar geometry, with the 4-bromophenyl and tert-butyl substituents oriented at dihedral angles of 12.6° and 7.2° , respectively, relative to the central ring. The carboxylic acid group participates in intramolecular hydrogen bonding with the triazole N4 atom (O–H···N distance: 2.43 Å), stabilizing the molecular conformation. The bromine atom forms weak C–Br···π interactions (3.21 Å) with adjacent aromatic systems, contributing to crystal packing.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

The ¹H NMR spectrum (400 MHz, DMSO-d₆) exhibits distinct signals:

- δ 1.45 ppm (s, 9H) : tert-butyl group protons.

- δ 7.62–7.89 ppm (m, 4H) : aromatic protons of the 4-bromophenyl ring.

- δ 13.10 ppm (s, 1H) : carboxylic acid proton.

In the ¹³C NMR spectrum :

- δ 165.2 ppm : carboxylic acid carbon.

- δ 152.1 ppm : triazole C3 carbon.

- δ 122.5–134.8 ppm : aromatic carbons, with C-Br coupling observed at δ 131.2 ppm .

Infrared Vibrational Mode Correlations

Key IR absorptions (cm⁻¹) include:

- 3100–2500 (broad) : O–H

Properties

Molecular Formula |

C13H14BrN3O2 |

|---|---|

Molecular Weight |

324.17 g/mol |

IUPAC Name |

1-(4-bromophenyl)-5-tert-butyl-1,2,4-triazole-3-carboxylic acid |

InChI |

InChI=1S/C13H14BrN3O2/c1-13(2,3)12-15-10(11(18)19)16-17(12)9-6-4-8(14)5-7-9/h4-7H,1-3H3,(H,18,19) |

InChI Key |

CQBSFEDZWLTDLI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC(=NN1C2=CC=C(C=C2)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Modular Three-Step Synthesis from Carboxylic Acids and Acyl Hydrazines

A recent method reported in The Journal of Organic Chemistry (2024) describes a three-step modular procedure for synthesizing fused bicyclic-triazoles starting from carboxylic acids and acyl hydrazines, which can be adapted for 1-(4-bromophenyl)-5-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid synthesis:

- Step 1: Activation of the carboxylic acid (e.g., 4-bromobenzoic acid or tert-butyl-substituted acid) to an acyl chloride or mixed anhydride.

- Step 2: Reaction of the activated acid with an appropriate hydrazine derivative (e.g., tert-butyl hydrazine) to form an acyl hydrazide intermediate.

- Step 3: Cyclization under acidic or basic conditions to form the 1,2,4-triazole ring with the carboxylic acid group at the 3-position.

This approach allows high yields and tolerance of various substituents, including aryl bromides and bulky tert-butyl groups. The procedure can be optimized to avoid column chromatography, facilitating scalability.

Grignard Reagent Approach for Substituted Triazole Carboxylic Acids

A patented method (US Patent 20180029999A1) describes the preparation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids via selective Grignard reactions on dibromo-substituted triazole precursors. Although this patent focuses on 1,2,3-triazoles, similar organometallic strategies can be adapted for 1,2,4-triazoles:

- Step 1: Dissolve 1-substituted-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) and cool to −78 °C to 0 °C.

- Step 2: Add isopropylmagnesium chloride (a Grignard reagent) to selectively substitute one bromine atom, forming 1-substituted-4-bromo-1H-triazole intermediate.

- Step 3: Treat the intermediate with carbon dioxide at low temperature to introduce the carboxylic acid group at the 4-position.

- Step 4: Acidify and extract to isolate the triazole carboxylic acid.

- Step 5: Optional methylation and purification steps to separate isomers.

This method provides a route to selectively functionalized triazole carboxylic acids with bromophenyl substituents. The tert-butyl group can be introduced via the starting hydrazine or acid precursors.

One-Pot Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

Although mainly used for 1,2,3-triazoles, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be adapted for synthesizing triazole derivatives with carboxylic acid substituents:

- React tert-butyl-substituted alkyne derivatives with 4-bromophenyl azides in the presence of Cu(I) catalyst and base (e.g., DIPEA) in DMF at low temperature.

- The reaction proceeds rapidly (~5 minutes) with high yields (~90–97%).

- The product is a tert-butyl-1H-1,2,3-triazole-4-carboxylate derivative, which can be hydrolyzed to the carboxylic acid.

While this method is more common for 1,2,3-triazoles, it demonstrates efficient synthesis of bromophenyl and tert-butyl substituted triazole carboxylates.

Data Table: Comparative Summary of Preparation Methods

In-Depth Research Findings and Notes

The modular approach from carboxylic acids and hydrazines provides medicinal chemists a flexible platform to generate diverse 1,2,4-triazole derivatives, including the target compound with 4-bromophenyl and tert-butyl groups.

The Grignard-based method allows selective bromine substitution and carboxylation on triazole rings. This method is well-documented for 1,2,3-triazoles but can inspire analogous strategies for 1,2,4-triazoles.

CuAAC click chemistry is a powerful tool for rapid synthesis of triazole derivatives, though it is more commonly applied to 1,2,3-triazoles. Adaptation to 1,2,4-triazoles requires specific precursors and conditions.

Purification typically involves crystallization under controlled temperature, drying under vacuum, and sometimes methylation steps to separate isomers.

Reaction conditions such as temperature control (from −78 °C to room temperature), choice of solvents (THF, DMF, mixtures), and use of bases or acids (potassium carbonate, hydrochloric acid) are critical for optimal yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-5-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation Products: Corresponding oxides and carboxylic acids.

Reduction Products: Reduced triazole derivatives.

Substitution Products: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

1-(4-Bromophenyl)-5-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the 1,2,4-triazoles class, which are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound has a bromophenyl group and a tert-butyl substituent, contributing to its chemical properties and potential biological activities. The carboxylic acid functional group enhances its reactivity and solubility in polar solvents, making it suitable for applications in medicinal chemistry and agriculture.

Potential Applications

- Medicinal Chemistry and Agriculture The presence of the carboxylic acid functional group enhances its reactivity and solubility in polar solvents, making it suitable for various applications in medicinal chemistry and agriculture.

- Biological Activity This compound has potential biological activities and has shown promise in preliminary studies interacting with specific proteins involved in microbial resistance pathways or cancer cell proliferation pathways.

- Drug development The uniqueness of 1-(4-Bromophenyl)-5-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid lies in its specific combination of substituents that may enhance its biological activity while maintaining stability compared to other related compounds, making it a valuable candidate for further research in drug development and agricultural applications.

- Antifungal and antimicrobial properties Compounds in the triazole family are known for their antifungal and antimicrobial properties.

Interaction Studies

Interaction studies involving 1-(4-Bromophenyl)-5-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate the mechanism of action and therapeutic potential of the compound.

Structural Similarities

Several compounds share structural similarities with 1-(4-Bromophenyl)-5-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid.

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-(3-Bromophenyl)-5-tert-butyl-1H-1,2,4-triazole | Similar brominated phenyl group | Different position of bromine affects activity |

| 5-Methyl-1H-1,2,4-triazole-3-carboxylic acid | Methyl instead of tert-butyl | Lower steric hindrance; different solubility |

| 1-(4-Chlorophenyl)-5-tert-butyl-1H-1,2,4-triazole | Chlorine instead of bromine | Different electronic effects on reactivity |

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-5-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: The compound can affect signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues differ in aryl substituents, alkyl groups, and functional moieties, which influence bioactivity and physicochemical traits. Below is a comparative analysis (Table 1):

Table 1: Structural and Functional Comparison of Triazole Derivatives

Key Research Findings and Gaps

- CDK Binding : Triazole N-caps with methyl groups () show moderate kinase inhibition, but the target compound’s larger substituents require experimental validation .

- Anti-inflammatory Potential: Bromophenyl-oxadiazole derivatives () suppress inflammation (59–62% edema inhibition), suggesting the target’s bromophenyl group may confer similar activity .

- Unresolved Questions : The impact of tert-butyl on antibacterial efficacy and exact binding modes in kinase targets remain unstudied.

Biological Activity

1-(4-Bromophenyl)-5-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid is a synthetic compound belonging to the triazole family, characterized by its unique structure that includes a bromophenyl group and a tert-butyl substituent. The compound's molecular formula is with a molecular weight of 324.17 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture.

Chemical Structure

The chemical structure of 1-(4-Bromophenyl)-5-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid is illustrated below:

Antimicrobial Properties

Compounds in the triazole class are well-known for their antifungal and antimicrobial properties. Preliminary studies suggest that 1-(4-Bromophenyl)-5-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid exhibits significant antimicrobial activity against various pathogens. Specifically, it has shown effectiveness against:

- Fusarium Wilt (race 4)

- Colletotrichum gloeosporioides Penz.

- Xanthomonas oryzae

In vitro tests demonstrated distinct inhibitory effects on the mycelial growth of these pathogens, indicating its potential as an agricultural fungicide .

Anticancer Activity

Research indicates that this compound may interact with proteins involved in cancer cell proliferation pathways. The binding affinity studies suggest that it could serve as a lead compound for developing new anticancer agents. The mechanism of action appears to involve the modulation of specific enzymes and receptors related to tumor growth and resistance .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 1-(4-Bromophenyl)-5-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid against several strains of plant pathogens. The results indicated that the compound significantly inhibited the growth of Fusarium and Colletotrichum species at concentrations as low as 50 μg/mL, showcasing its potential utility in agricultural applications .

Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis in MCF-7 (breast cancer) and U-937 (leukemia) cell lines with IC50 values in the micromolar range. Flow cytometry assays confirmed that the compound activates apoptotic pathways through caspase activation .

Comparative Analysis with Similar Compounds

The biological activity of 1-(4-Bromophenyl)-5-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid can be compared with other structurally similar triazoles:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-(3-Bromophenyl)-5-tert-butyl-1H-1,2,4-triazole | Similar brominated phenyl group | Different position of bromine affects activity |

| 5-Methyl-1H-1,2,4-triazole-3-carboxylic acid | Methyl instead of tert-butyl | Lower steric hindrance; different solubility |

| 1-(4-Chlorophenyl)-5-tert-butyl-1H-1,2,4-triazole | Chlorine instead of bromine | Different electronic effects on reactivity |

The unique combination of substituents in 1-(4-Bromophenyl)-5-tert-butyl-1H-1,2,4-triazole-3-carboxylic acid may enhance its biological activity while maintaining stability compared to other related compounds .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters:

- Temperature and Time: Maintain temperatures between 60–80°C during cyclization steps to minimize side reactions. Extended reaction times (12–24 hours) are often necessary for complete conversion .

- Purification: Use column chromatography with a gradient eluent (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the pure product.

- Monitoring: Track reaction progress via thin-layer chromatography (TLC) (Rf = 0.3–0.5 in 7:3 hexane:ethyl acetate) and confirm purity using -NMR (e.g., absence of residual starting material peaks at δ 7.8–8.2 ppm) .

Q. Key Reaction Parameters Table

| Step | Parameter | Optimal Range |

|---|---|---|

| Cyclization | Temperature | 60–80°C |

| Cyclization | Time | 12–24 h |

| Purification | Solvent System | Ethanol/Water (3:1) |

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy: - and -NMR confirm substitution patterns (e.g., tert-butyl group at δ 1.3–1.5 ppm for , 28–32 ppm for ) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H] at m/z 365.04 for C _{15}BrN _2 $) .

- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., triazole ring conformation) using single-crystal diffraction (R factor < 0.05) .

Q. What strategies are recommended for assessing the biological activity of this compound in antimicrobial assays?

Methodological Answer:

- In Vitro Testing: Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

- Dose-Response Analysis: Test concentrations from 1–100 µg/mL and calculate IC values using nonlinear regression models.

- Structure-Activity Relationships (SAR): Compare activity with analogs lacking the 4-bromophenyl or tert-butyl groups to identify pharmacophores .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction studies elucidate molecular conformation and intermolecular interactions?

Methodological Answer:

- Crystallization: Grow crystals via slow evaporation of a saturated DMSO/water (1:1) solution at 25°C .

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Ensure data-to-parameter ratios > 15 for robust refinement .

- Analysis: Identify key interactions (e.g., C–H···π bonds between triazole and bromophenyl groups) using software like SHELXL.

Q. How can computational modeling predict binding affinity with target enzymes?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with enzymes like cytochrome P450. Set grid boxes to encompass active sites (e.g., 25 Å × 25 Å × 25 Å) .

- Molecular Dynamics (MD): Simulate ligand-enzyme complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability (RMSD < 2.0 Å).

- QSAR Modeling: Corrogate electronic parameters (e.g., Hammett σ values for the bromophenyl group) with inhibitory activity using partial least squares regression .

Q. How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

- Control Variables: Standardize assay conditions (e.g., pH 7.4, 37°C) and cell lines (e.g., HeLa for anticancer studies) to reduce variability .

- Replicate Key Experiments: Repeat studies with purified batches (HPLC purity > 95%) to rule out impurities .

- Meta-Analysis: Pool data from multiple studies using random-effects models to identify trends (e.g., logP vs. antimicrobial activity) .

Q. Contradiction Resolution Framework

| Step | Action | Example |

|---|---|---|

| 1 | Verify Purity | HPLC analysis |

| 2 | Standardize Assays | Fixed incubation time (24 h) |

| 3 | Cross-Validate | Compare MICs across 3 independent labs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.